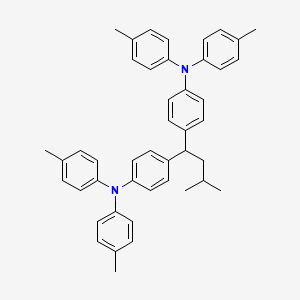
Benzenamine, 4,4'-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- is a complex organic compound that contains 93 atoms, including 46 hydrogen atoms, 45 carbon atoms, and 2 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- involves several steps. The primary synthetic route includes the reaction of benzenamine derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- can be compared with other similar compounds such as:
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Known for its use in industrial applications and as a research chemical.
Benzenamine, 4,4’-methylenebis-: Commonly used in the production of polymers and as a curing agent for epoxy resins.
The uniqueness of Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- lies in its specific structure and the resulting properties, which make it suitable for a variety of specialized applications .
Properties
CAS No. |
61526-98-5 |
|---|---|
Molecular Formula |
C45H46N2 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
4-methyl-N-[4-[3-methyl-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]butyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C45H46N2/c1-32(2)31-45(37-15-27-43(28-16-37)46(39-19-7-33(3)8-20-39)40-21-9-34(4)10-22-40)38-17-29-44(30-18-38)47(41-23-11-35(5)12-24-41)42-25-13-36(6)14-26-42/h7-30,32,45H,31H2,1-6H3 |
InChI Key |
QPRXLXAXACKLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(CC(C)C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















